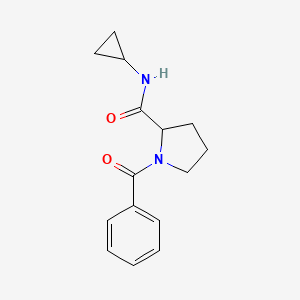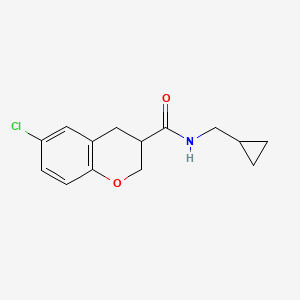![molecular formula C18H18FNO2 B7494113 [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone](/img/structure/B7494113.png)
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone, also known as FM2-176, is a chemical compound that has been of interest to the scientific community due to its potential applications in drug development.
作用機序
The exact mechanism of action of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone is not fully understood. However, studies have suggested that it may act as an inhibitor of protein kinase C (PKC), an enzyme that plays a role in cell signaling and regulation. By inhibiting PKC, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone may disrupt the signaling pathways that are involved in cancer cell growth and neurodegenerative processes.
Biochemical and Physiological Effects:
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has been found to have a range of biochemical and physiological effects. In cancer cells, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to cell death. In neurodegenerative diseases, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has been found to have antioxidant and anti-inflammatory effects, which may help to protect neurons from damage.
実験室実験の利点と制限
One advantage of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone is that it has been shown to have low toxicity in vitro, which makes it a promising candidate for further studies. However, one limitation is that its efficacy in vivo has not yet been fully established, and more research is needed to determine its potential as a therapeutic agent.
将来の方向性
There are several future directions for research on [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone. One area of interest is the development of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone analogs that may have improved efficacy and specificity. Additionally, more studies are needed to determine the optimal dosage and administration of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone for therapeutic purposes. Finally, further research is needed to determine the potential applications of [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone in other diseases and conditions beyond cancer and neurodegenerative diseases.
合成法
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone is synthesized through a series of chemical reactions that involve the condensation of 4-fluorophenylmorpholine and 2-methylphenylacetic acid followed by the addition of thionyl chloride and methanol. The resulting product is purified through column chromatography to obtain pure [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone.
科学的研究の応用
[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has been studied for its potential applications in drug development, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has inhibitory effects on several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, [2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone has been found to have neuroprotective properties and may have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-13-4-2-3-5-16(13)18(21)20-10-11-22-17(12-20)14-6-8-15(19)9-7-14/h2-9,17H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKXJYPIMWZKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)
![Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)

![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)

![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7494114.png)
